molecular formula C8H16O2 B13986311 Methyl 3-ethylpentanoate CAS No. 63540-23-8

Methyl 3-ethylpentanoate

Cat. No.: B13986311
CAS No.: 63540-23-8
M. Wt: 144.21 g/mol
InChI Key: BDPBIUDBBLLCPA-UHFFFAOYSA-N
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Description

Methyl 3-ethylpentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is a derivative of pentanoic acid and is characterized by its fruity aroma. This compound is used in various applications, including the food and beverage industry, perfumery, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethylpentanoate can be synthesized through the esterification of 3-ethylpentanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

3-ethylpentanoic acid+methanolH2SO4Methyl 3-ethylpentanoate+water\text{3-ethylpentanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-ethylpentanoic acid+methanolH2​SO4​​Methyl 3-ethylpentanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethylpentanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-ethylpentanoic acid and methanol.

    Reduction: Reduction of the ester can yield the corresponding alcohol, 3-ethylpentanol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products:

    Hydrolysis: 3-ethylpentanoic acid and methanol.

    Reduction: 3-ethylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of methyl 3-ethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

    Methyl pentanoate: Another ester with a similar structure but without the ethyl group on the pentanoic acid chain.

    Ethyl 3-methylpentanoate: An isomer with the ethyl group on the third carbon of the pentanoic acid chain.

    Methyl butyrate: A shorter-chain ester with similar properties.

Uniqueness: Methyl 3-ethylpentanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity aroma and reactivity make it valuable in various applications, distinguishing it from other esters.

Properties

CAS No.

63540-23-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl 3-ethylpentanoate

InChI

InChI=1S/C8H16O2/c1-4-7(5-2)6-8(9)10-3/h7H,4-6H2,1-3H3

InChI Key

BDPBIUDBBLLCPA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(=O)OC

Origin of Product

United States

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